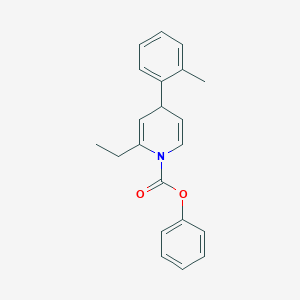
Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceutical chemistry, and material science. This compound, in particular, is characterized by its unique structure, which includes a phenyl group, an ethyl group, and a methylphenyl group attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate typically involves multi-step organic reactions. One common method involves the use of Grignard reagents to introduce the ethyl and methylphenyl groups onto the pyridine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of cationic half-sandwich rare-earth catalysts can facilitate the addition of alkyl groups to the pyridine ring, providing a more atom-economical method for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Substitution reactions, particularly at the pyridine ring, can be facilitated by the use of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethylpyridine
- 4-methylpyridine
- Phenylpyridine
Uniqueness
Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Propiedades
Número CAS |
651053-68-8 |
|---|---|
Fórmula molecular |
C21H21NO2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
phenyl 2-ethyl-4-(2-methylphenyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-3-18-15-17(20-12-8-7-9-16(20)2)13-14-22(18)21(23)24-19-10-5-4-6-11-19/h4-15,17H,3H2,1-2H3 |
Clave InChI |
FQFHTBXYUHKTBD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(C=CN1C(=O)OC2=CC=CC=C2)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


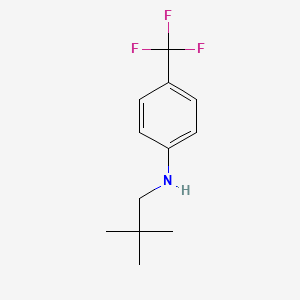
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
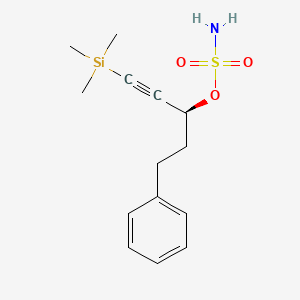
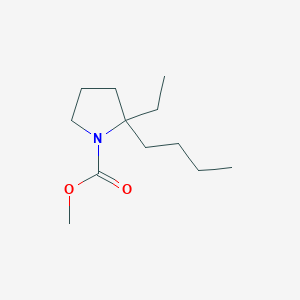
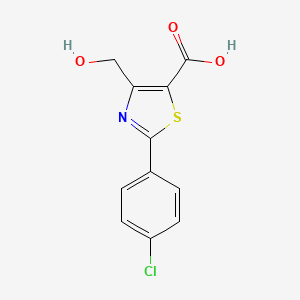
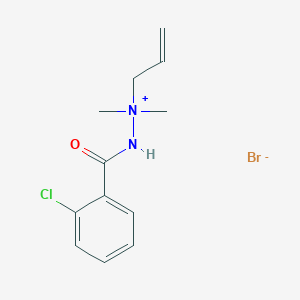
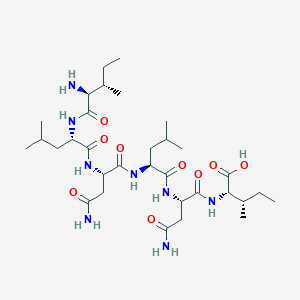
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
![1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol](/img/structure/B12610685.png)

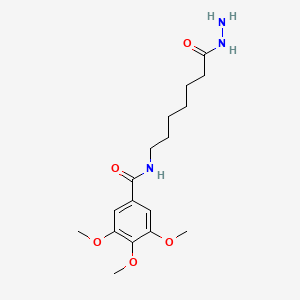
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
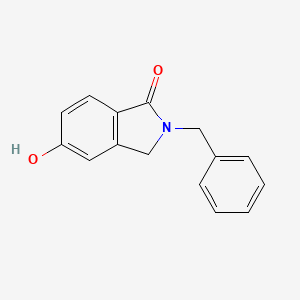
![1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-](/img/structure/B12610718.png)
